![molecular formula C14H15ClN2 B1272869 (2-Amino-4-chlorophenyl)(1-phenylethyl)amine CAS No. 345991-79-9](/img/structure/B1272869.png)
(2-Amino-4-chlorophenyl)(1-phenylethyl)amine
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Overview
Description
(2-Amino-4-chlorophenyl)(1-phenylethyl)amine is a useful research compound. Its molecular formula is C14H15ClN2 and its molecular weight is 246.73 g/mol. The purity is usually 95%.
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Biological Activity
(2-Amino-4-chlorophenyl)(1-phenylethyl)amine, with the molecular formula C14H15ClN2 and a molecular weight of 246.73 g/mol, is an organic compound characterized by the presence of an amino group and a chloro group attached to a phenyl ring. This unique structure endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. In a study investigating related compounds, derivatives showed moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Anticancer Potential
The compound's structural similarities to other bioactive molecules suggest potential anticancer properties. Compounds with similar amino and chloro substitutions have been reported to exhibit significant cytotoxic effects against various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the substituents on the phenyl rings can significantly alter its pharmacological profile. A comparative analysis with similar compounds reveals that:
Compound Name | Structure | Unique Features |
---|---|---|
1-(2-Amino-4-methylphenyl)-2-methylaminopropane | Structure | Contains a methyl group instead of chlorine; studied for different biological activities. |
1-(2-Amino-5-chlorophenyl)-2-(phenylethyl)amine | Structure | Similar structure but with chlorine at the 5-position; may exhibit different reactivity patterns. |
1-(2-Aminophenyl)-N,N-dimethylmethanamine | Structure | Features dimethyl substitution; used in various synthetic applications. |
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity. The derivatives were tested against multiple bacterial strains, showing varying degrees of effectiveness. The study concluded that the presence of the chloro group enhances the antimicrobial potency compared to non-chloro substituted analogs .
Case Study 2: Anticancer Activity
In another investigation focusing on similar compounds, it was found that certain derivatives exhibited selective cytotoxicity against T-lymphoblastic cell lines while sparing non-cancerous cells . This selectivity is crucial for developing targeted cancer therapies.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds with structural similarities to (2-Amino-4-chlorophenyl)(1-phenylethyl)amine exhibit potential anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. The presence of an amino group and a chlorophenyl moiety enhances its interaction with biological targets, making it a candidate for further investigation in cancer therapeutics .
1.2 Neurological Applications
The compound has also been studied for its effects on neurological disorders. Preliminary findings suggest that it may act as a modulator of neurotransmitter systems, potentially providing benefits in conditions such as depression or anxiety. The phenylethylamine structure is known for its psychoactive properties, which could be leveraged for developing new antidepressant or anxiolytic medications .
Toxicology Studies
2.1 Carcinogenic Potential
Toxicological assessments have highlighted the compound's potential carcinogenic effects. A significant study involving Fischer 344 rats demonstrated that long-term exposure to 2-amino-4-chlorophenol (a related compound) resulted in increased incidences of squamous cell papillomas and carcinomas in the forestomach. This indicates a need for caution when considering the use of such compounds in pharmaceuticals or consumer products .
2.2 Mechanisms of Toxicity
The mechanisms through which this compound exerts its toxic effects are under investigation. It is hypothesized that metabolic activation leads to the formation of reactive intermediates that can cause DNA damage, thereby increasing the risk of cancer development . Understanding these mechanisms is critical for risk assessment and regulatory decisions.
Organic Synthesis
3.1 Synthesis of Derivatives
The compound serves as a versatile intermediate in organic synthesis, allowing for the generation of various derivatives with modified pharmacological properties. Researchers have utilized it as a building block to create new chemical entities that may possess enhanced efficacy or reduced toxicity compared to existing drugs .
3.2 Development of New Therapeutics
Through combinatorial chemistry approaches, this compound has been employed to develop novel therapeutic agents targeting specific diseases, particularly those involving pain pathways and inflammatory responses . The ability to modify its structure opens avenues for creating tailored therapeutics.
Data Tables and Case Studies
Properties
IUPAC Name |
4-chloro-1-N-(1-phenylethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-10(11-5-3-2-4-6-11)17-14-8-7-12(15)9-13(14)16/h2-10,17H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFYGBTRHDLNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387832 |
Source
|
Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345991-79-9 |
Source
|
Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.